- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,
Cas no 97529-85-6 (5-hydroxyfuran-2-carboxylic acid)
5-hydroxyfuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxylic acid, 5-hydroxy-
- 5-Hydroxy-2-furancarboxylic acid (ACI)
- 5-hydroxyfuran-2-carboxylic acid
- SCHEMBL1782881
- SY311330
- 5-hydroxy furoic acid
- 2-carboxy-5-hydroxyfuran
- AKOS011487238
- Q27159130
- 5-Hydroxy-2-furoic acid
- 97529-85-6
- J66XN9G9ZC
- AT32918
- MFCD16692074
- 5-Hydroxy-2-furancarboxylic acid
- CHEBI:86395
- JVUTYZQGCHCOPB-UHFFFAOYSA-N
-
- MDL: MFCD16692074
- Inchi: 1S/C5H4O4/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8)
- InChI Key: JVUTYZQGCHCOPB-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C(O)O1)O
Computed Properties
- Exact Mass: 128.01095860g/mol
- Monoisotopic Mass: 128.01095860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 70.7Ų
5-hydroxyfuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1257308-1.0g |
5-HYDROXYFURAN-2-CARBOXYLIC ACID |
97529-85-6 | 1.0g |
$739.0 | 2022-11-30 | ||
| Enamine | EN300-1257308-2.5g |
5-HYDROXYFURAN-2-CARBOXYLIC ACID |
97529-85-6 | 2.5g |
$1531.0 | 2022-11-30 | ||
| Enamine | EN300-1257308-5.0g |
5-HYDROXYFURAN-2-CARBOXYLIC ACID |
97529-85-6 | 5.0g |
$1939.0 | 2022-11-30 | ||
| Enamine | EN300-1257308-10.0g |
5-HYDROXYFURAN-2-CARBOXYLIC ACID |
97529-85-6 | 10.0g |
$2438.0 | 2022-11-30 | ||
| AstaTech | AT32918-1/G |
5-HYDROXYFURAN-2-CARBOXYLIC ACID |
97529-85-6 | 95% | 1g |
$998 | 2023-09-18 | |
| Enamine | EN300-1257308-1000mg |
5-hydroxyfuran-2-carboxylic acid |
97529-85-6 | 1000mg |
$2870.0 | 2023-10-02 | ||
| Enamine | EN300-1257308-2500mg |
5-hydroxyfuran-2-carboxylic acid |
97529-85-6 | 2500mg |
$5788.0 | 2023-10-02 | ||
| Enamine | EN300-1257308-5000mg |
5-hydroxyfuran-2-carboxylic acid |
97529-85-6 | 5000mg |
$7534.0 | 2023-10-02 | ||
| Enamine | EN300-1257308-10000mg |
5-hydroxyfuran-2-carboxylic acid |
97529-85-6 | 10000mg |
$9471.0 | 2023-10-02 |
5-hydroxyfuran-2-carboxylic acid Production Method
Production Method 1
Production Method 2
- Method for preparing 2,5-furandicarboxylic acid and its derivatives, China, , ,
Production Method 3
- Alkali lignin-loaded metal porphyrin catalyst, its preparation method and application, China, , ,
Production Method 4
- Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111), ACS Catalysis, 2019, 9(12), 11360-11370
5-hydroxyfuran-2-carboxylic acid Raw materials
5-hydroxyfuran-2-carboxylic acid Preparation Products
5-hydroxyfuran-2-carboxylic acid Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-hydroxyfuran-2-carboxylic acid
Recent Advances in the Study of 5-Hydroxyfuran-2-carboxylic Acid (CAS: 97529-85-6)
5-Hydroxyfuran-2-carboxylic acid (CAS: 97529-85-6) is a significant heterocyclic compound that has garnered increasing attention in the fields of medicinal chemistry and drug development. Recent studies have highlighted its potential as a versatile scaffold for the synthesis of bioactive molecules, particularly in the context of antimicrobial and anti-inflammatory agents. This research brief aims to synthesize the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of 5-hydroxyfuran-2-carboxylic acid derivatives against multi-drug-resistant bacterial strains. The researchers employed a combination of computational docking and in vitro assays to demonstrate that modifications at the 5-position of the furan ring significantly enhanced binding affinity to bacterial efflux pumps, thereby overcoming resistance mechanisms. These findings suggest a promising avenue for the development of next-generation antibiotics.
In parallel, a team from the University of Cambridge reported the use of 5-hydroxyfuran-2-carboxylic acid as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). Their work, published in Bioorganic & Medicinal Chemistry Letters, detailed an efficient three-step synthetic route that achieved a 78% overall yield. The resulting compounds exhibited superior COX-2 selectivity compared to traditional NSAIDs, with reduced gastrointestinal toxicity in preclinical models.
Recent advancements in analytical techniques have also shed light on the compound's metabolic stability. A 2024 metabolomics study utilizing high-resolution mass spectrometry revealed that 5-hydroxyfuran-2-carboxylic acid undergoes rapid glucuronidation in human liver microsomes, suggesting potential challenges in oral bioavailability. However, prodrug strategies employing esterification at the carboxylic acid moiety have shown promise in overcoming this limitation, as demonstrated in recent patent filings by several pharmaceutical companies.
The compound's role in materials science has also emerged as an area of interest. Researchers at MIT have developed a series of bio-based polymers incorporating 5-hydroxyfuran-2-carboxylic acid units, which exhibit unique photoluminescent properties. These materials show potential for applications in bioimaging and as sustainable alternatives to conventional petroleum-derived polymers.
Looking forward, the diverse applications of 5-hydroxyfuran-2-carboxylic acid continue to expand. Current clinical trials are investigating its derivatives as potential treatments for neurodegenerative diseases, leveraging the compound's ability to cross the blood-brain barrier. Furthermore, its use as a chiral building block in asymmetric synthesis is gaining traction in the pharmaceutical industry, particularly for the production of enantiomerically pure drugs.
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